![molecular formula C20H14ClN3O B2411277 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477492-94-7](/img/structure/B2411277.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide” is a compound that contains a benzimidazole ring, which is a fused benzene and imidazole ring system . Benzimidazole derivatives have been reported to possess various biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In a study, a series of N-[3-(benzimidazol-2-ylamino)phenyl]amine derivatives were designed and synthesized .
Molecular Structure Analysis
Benzimidazole derivatives are generally planar molecules. The benzimidazole core of the molecule is planar and stabilized by π-π interactions and hydrogen bonds . Theoretical and actual NMR chemical shifts of these compounds have been found to be quite similar .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo various chemical reactions. For instance, a highly efficient and metal-free transfer-hydrogenation process from in situ generated benzimidazolines to activated olefins has been proposed .
Scientific Research Applications
Organic Chemistry Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide and its derivatives are utilized in organic synthesis and chemical reactions. For instance, they participate in the preparation of N-benzimidoyl-S,S-dimethylsulfilimine through reactions involving N-chlorobenzamidine. These compounds serve as precursors for the synthesis of 1,2,4-oxadiazoles, showcasing their role in the development of heterocyclic compounds with potential applications in various chemical industries (Fuchigami & Odo, 1977).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, benzimidazole derivatives, including this compound, have been explored for their potential biological activities. These compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. For example, certain derivatives have shown significant anti-inflammatory effects in vivo, along with antimicrobial activity against various gram-negative, gram-positive, and fungal strains (Sethi et al., 2018). This suggests their potential utility in designing novel anti-inflammatory and antimicrobial agents.
Antimicrobial Activity
The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole has demonstrated antimicrobial and cytotoxic activities, indicating the potential of this compound derivatives in developing new antimicrobial agents. Some of these compounds exhibited notable antibacterial activity, and others showed cytotoxicity against various cancer cell lines, highlighting their potential in antimicrobial and cancer research (Noolvi et al., 2014).
Material Science and Sensor Applications
In materials science, derivatives of this compound have been investigated for their utility in sensor applications. For instance, tribenzamides derived from related structures have been used to modify glassy carbon electrodes for the detection of mercuric ions in aqueous media. These sensors demonstrated sensitivity, selectivity, reproducibility, and anti-interference ability, showcasing the application of these compounds in environmental monitoring and safety (Manzoor et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is the human glucokinase (GK) . Glucokinase plays a crucial role in carbohydrate metabolism and is considered a potential therapeutic target for type-2 diabetes . Another target of this compound is the C522 residue of p97 , a protein involved in various cellular processes .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activation results in an increase in the catalytic action of glucokinase, thereby enhancing glucose metabolism . In the case of p97, this compound acts as a covalent inhibitor , specifically targeting the C522 residue .
Biochemical Pathways
The activation of glucokinase leads to an increase in glucose metabolism, which can help regulate blood glucose levels, a key factor in managing type-2 diabetes . The inhibition of p97 can affect various cellular processes, including protein degradation, which can have implications in conditions like cancer .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and safety profiles .
Result of Action
The activation of glucokinase by this compound can lead to improved glucose metabolism, potentially benefiting individuals with type-2 diabetes . The inhibition of p97 can affect protein degradation processes, which may have therapeutic implications in diseases like cancer .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUCTIDDGQIYHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.